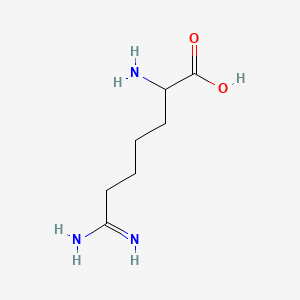

2,7-Diamino-7-iminoheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-diamino-7-iminoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILQDLDAWPQMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947004 | |

| Record name | 2,7-Diamino-7-iminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24185-98-6 | |

| Record name | Heptanoic acid, 2,7-diamino-7-imino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diamino-7-iminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry of 2,7 Diamino 7 Iminoheptanoic Acid

Quantum Mechanical Investigations of Molecular Structure and Electronic States

Quantum mechanical calculations offer a powerful lens through which to examine the fundamental properties of 2,7-diamino-7-iminoheptanoic acid at the atomic level. These investigations provide insights into the molecule's preferred three-dimensional arrangements, the interplay of its different isomeric forms, and its expected spectroscopic behavior.

A key feature of this compound is the potential for amino-imino tautomerism at the 7-position. This involves the migration of a proton from the amino group to the imino nitrogen, resulting in different tautomeric forms with distinct electronic structures and chemical properties. Quantum mechanical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. Understanding these equilibria is essential, as the dominant tautomer under specific conditions will dictate the molecule's reactivity.

First-principles calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra). These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. For instance, theoretical calculations of chemical shifts for similar bifunctional molecules have shown good correlation with experimental data, with regression factors often exceeding 0.9. researchgate.net By calculating the magnetic shielding tensors and vibrational modes of the stable conformers of this compound, its characteristic spectroscopic signatures can be determined.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. scispace.com It provides a framework for understanding where and how chemical reactions are likely to occur.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of the most likely reaction pathways and the characterization of the high-energy transition states that connect reactants to products. By determining the activation energies for different potential reactions, the selectivity of the molecule can be predicted. Such studies have been successfully applied to understand reaction mechanisms in a wide range of organic reactions. mdpi.com

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the acidic protons.

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its electron-accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net DFT calculations can provide precise values for these orbital energies and their distribution across the molecular structure.

| Computational Parameter | Significance for this compound |

| Conformational Energy | Determines the most stable 3D structures and their relative populations. |

| Tautomeric Energy Difference | Predicts the dominant tautomeric form (amino or imino) at equilibrium. |

| Transition State Energy | Reveals the energy barriers for conformational changes and chemical reactions. |

| Predicted NMR Chemical Shifts | Aids in the interpretation of experimental NMR spectra for structural verification. |

| Predicted Vibrational Frequencies | Allows for the assignment of peaks in IR and Raman spectra to specific molecular motions. |

| Molecular Electrostatic Potential | Identifies nucleophilic and electrophilic sites, predicting regions of interaction. |

| HOMO Energy and Distribution | Indicates the propensity and location of electron donation (nucleophilicity). |

| LUMO Energy and Distribution | Indicates the propensity and location of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Molecular Dynamics Simulations of Conformational Flexibility and Interactions

No data tables or detailed research findings on the theoretical and computational aspects of "this compound" could be located.

Table of Compounds Mentioned

Since no article content could be generated, there are no compounds to list in this table.

Synthetic Methodologies for 2,7 Diamino 7 Iminoheptanoic Acid and Analogues

Strategic Approaches to Heptanoic Acid Backbone Functionalization

The construction of the seven-carbon backbone of 2,7-diamino-7-iminoheptanoic acid requires strategic functionalization to introduce the requisite amino and imino groups at the C2 and C7 positions. A variety of synthetic approaches can be envisioned, starting from readily available precursors.

One common strategy involves the use of a pre-functionalized heptanoic acid derivative. For instance, a halo- or hydroxy-substituted heptanoic acid ester can serve as a versatile starting point. The terminal functional group can be converted to an amino group through standard transformations such as Gabriel synthesis, azide (B81097) displacement followed by reduction, or reductive amination. The α-amino group can be introduced using methods like the Strecker synthesis or by electrophilic amination of an enolate derived from the heptanoic acid ester.

Alternatively, a convergent approach can be employed, where two smaller fragments are coupled to form the heptanoic acid backbone. For example, a three-carbon and a four-carbon synthon could be joined via a carbon-carbon bond-forming reaction, such as a Grignard or Wittig reaction. Subsequent modifications would then be necessary to install the amino and imino functionalities. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Stereoselective Synthesis of α-Amino and Imino Centers

Achieving the desired stereochemistry at the α-carbon (C2) and the imino-bearing carbon (C7) is a critical aspect of synthesizing biologically active molecules. Both chiral auxiliary-mediated strategies and asymmetric catalysis have proven to be powerful tools in this regard.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of α-amino acid synthesis, Evans' oxazolidinone auxiliaries and Schöllkopf's bis-lactim ethers are widely used. capes.gov.br

For the synthesis of the α-amino group of this compound, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent. Subsequent alkylation with a suitable electrophile containing the remainder of the heptanoic acid backbone would proceed with high diastereoselectivity. rsc.org Hydrolysis of the auxiliary would then furnish the desired α-amino acid derivative. capes.gov.br The use of chiral cyclic 1,2-diols as auxiliaries has also been reported for the synthesis of optically active α,α-disubstituted amino acids. jst.go.jpacs.org A key advantage of this approach is the high level of stereocontrol and the predictability of the stereochemical outcome. thieme-connect.com

| Chiral Auxiliary | Key Feature | Application in Amino Acid Synthesis |

| Evans' Oxazolidinones | Forms a chiral enolate, directing alkylation. | Asymmetric synthesis of various α-amino acids. |

| Schöllkopf's Bis-lactim Ethers | A chiral glycine equivalent for asymmetric synthesis. capes.gov.br | Synthesis of non-proteinogenic α-amino acids. capes.gov.br |

| (S)-N-tert-butanesulfinyl imines | Stereodivergent allylation for synthesizing α-chiral disubstituted γ-homoprolines. thieme-connect.com | Access to sterically constrained amino acid derivatives. thieme-connect.com |

Asymmetric Catalysis in Imino Formation and Functionalization

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. researchgate.net Chiral catalysts can be used to control the stereochemistry of both the formation of the imine and subsequent reactions. researchgate.net

The development of chiral phase-transfer catalysts has enabled highly efficient asymmetric umpolung reactions of imines. nih.gov These catalysts can mediate the deprotonation of imines to form 2-azaallyl anions, which then react with electrophiles in a highly stereoselective manner. nih.gov This approach could be applied to the synthesis of the imino center of this compound.

Furthermore, catalytic asymmetric cross-coupling reactions of imines provide a direct route to chiral vicinal diamines. researchgate.net This methodology could be adapted to couple a suitable imine precursor of the C7-imino group with a nucleophile, establishing the desired stereocenter. Chiral phosphoric acids and iridium complexes are among the catalysts that have shown great promise in asymmetric imine functionalization. researchgate.netrsc.org

Installation of Imino Groups via Condensation Reactions

The final step in the synthesis of this compound is often the installation of the imino group at the C7 position. This is typically achieved through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.comacs.org

The reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the imine. wikipedia.org While this reaction is generally straightforward, controlling the stereochemistry of the resulting imine and ensuring chemoselectivity in the presence of other functional groups can be challenging.

Control of Imine Stereochemistry (E/Z Isomerism)

Imines can exist as E and Z stereoisomers due to restricted rotation around the C=N double bond. wikipedia.orgpearson.com The stereochemical outcome of the condensation reaction can be influenced by several factors, including the nature of the substituents on the carbonyl compound and the amine, as well as the reaction conditions. nih.gov

In many cases, the E isomer is thermodynamically more stable and is the major product. nih.gov However, the Z isomer can sometimes be favored under kinetic control or with specific catalysts. nih.gov The E/Z isomerization of imines can also occur in situ, which can affect the stereochemical outcome of subsequent reactions. nih.govresearchgate.net Careful control of reaction temperature and the choice of solvent can be used to influence the E/Z ratio. researchgate.net For instance, in some cases, hydrolysis under acidic conditions can lead to complete isomerization to the more stable E isomer. nih.gov

Chemoselective Imination Techniques

In a molecule with multiple carbonyl groups or other reactive functionalities, achieving chemoselective imination is crucial. numberanalytics.comnih.govnumberanalytics.comwikipedia.orgyoutube.com The reactivity of different carbonyl groups can vary significantly; for example, aldehydes are generally more reactive than ketones. wikipedia.org This difference in reactivity can be exploited to achieve selective imination.

Protecting groups can be employed to temporarily mask more reactive functional groups, allowing for the selective reaction of the desired carbonyl group. Additionally, the choice of catalyst and reaction conditions can play a significant role in controlling chemoselectivity. numberanalytics.com For instance, certain catalysts may show a preference for activating one type of carbonyl group over another. wikipedia.org The development of chemoselective imination techniques is an active area of research, with the goal of providing chemists with a toolbox of methods for the precise modification of complex molecules. numberanalytics.comacs.org

Introduction of Multiple Amino Functionalities

The incorporation of more than one amino group into an aliphatic chain is a key step in the synthesis of diamino acids and their derivatives. Reductive amination and electrochemical methods are powerful techniques for achieving this transformation.

Reductive amination of carbonyl compounds stands as one of the most versatile and widely used methods for synthesizing amines. nih.govplos.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.govlibretexts.org This strategy is particularly effective for creating diamino structures when the starting material already contains a nitrogen functionality.

A notable application of this method is the synthesis of β,γ-diamino ester derivatives from amino acid-derived β-keto esters. plos.orgnih.gov This two-step procedure utilizes either simple amines or other α-amino esters to introduce the second amino group. nih.gov The process typically involves the initial formation of the imine/enamine intermediate, often facilitated by an acid catalyst like acetic acid (AcOH), followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). nih.govplos.org

A significant challenge in this approach is controlling stereoselectivity. The reaction often proceeds through slow imine-enamine equilibria, which can lead to the formation of mixtures of diastereoisomers. nih.govplos.org These isomers typically require chromatographic separation. nih.gov Despite this, the protocol represents the first-ever described reductive amination using amino acid-derived β-ketoesters, highlighting its utility in generating molecular diversity. plos.org

Table 1: Key Reagents in Reductive Amination for Diamino Ester Synthesis

| Role | Reagent(s) | Notes |

|---|---|---|

| Nitrogen Source | Simple amines, α-amino esters | Introduces the second amino functionality. nih.gov |

| Additive/Catalyst | Acetic Acid (AcOH) | Facilitates the formation of the imine/enamine intermediate. nih.gov |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Reduces the intermediate to the target diamine. nih.govplos.org |

Electrochemical synthesis offers a green and efficient alternative for producing amino acids. rsc.org These methods often utilize renewable electricity and water, avoiding harsh reagents. rsc.org A primary electrochemical route is the reductive amination of keto acids. This has been demonstrated for a variety of amino acids, with yields depending on the specific keto acid precursor, electrode material, and reaction conditions. publish.csiro.aupublish.csiro.au

Early studies employed mercury electrodes to prepare amino acids like α-alanine and 2-aminobutyric acid from their corresponding keto acids in an aqueous ammonia (B1221849)/ammonium (B1175870) chloride solution. publish.csiro.au Yields ranged from 24% to 88%, with the efficiency being highly dependent on the ammonia concentration and the reduction potential. publish.csiro.au Subsequent research explored the use of platinum black and palladium black electrodes, which also yielded good results (40-83%) for several amino acids under similar conditions. publish.csiro.au

More recent advancements include the use of earth-abundant titanium dioxide (TiO₂) as a catalyst for the electrochemical synthesis of amino acids from biomass-derivable α-keto acids and hydroxylamine. rsc.org This system achieves very high Faradaic efficiencies, between 77% and 99%. rsc.org Furthermore, the development of flow-type electrochemical reactors has enabled the continuous production of amino acids like alanine. rsc.orgrsc.org

Table 2: Comparison of Yields in Electrochemical Amino Acid Synthesis

| Amino Acid | Precursor | Electrode | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-2-phenylacetic acid | 2-Oxo-2-phenylacetic acid | Mercury | 88% | publish.csiro.au |

| 2-Amino-2-phenylacetic acid | 2-Oxo-2-phenylacetic acid | Platinum Black | 83% | publish.csiro.au |

| Monoammonium glutamate | 2-Oxoglutaric acid | Mercury | 65% | publish.csiro.au |

| Monoammonium glutamate | 2-Oxoglutaric acid | Platinum Black | 70% | publish.csiro.au |

| α-Alanine | Pyruvic acid | Mercury | 44% | publish.csiro.au |

| α-Alanine | Pyruvic acid | Platinum Black | 40% | publish.csiro.au |

| 2-Aminobutyric acid | 2-Oxobutyric acid | Mercury | 45% | publish.csiro.au |

Total Synthesis Approaches to Complex Diamino Imino Acids

The total synthesis of structurally complex molecules like polyfunctional diamino imino acids requires robust methods that can stereoselectively construct multiple chiral centers. Optically active α,β-diamino acids are particularly valuable motifs found in many bioactive compounds and serve as versatile synthetic building blocks. rsc.org

The catalytic asymmetric direct Mannich reaction has emerged as a powerful strategy for the stereocontrolled synthesis of α,β-diamino acid derivatives. rsc.org This reaction creates two adjacent stereocenters with high levels of diastereo- and enantiocontrol. rsc.org The method involves the reaction of an imine with a nucleophile, such as a glycine ester Schiff base, catalyzed by either a chiral organometallic complex or a purely organic catalyst. rsc.org This approach provides elegant and efficient access to both syn- and anti-α,β-diamino acid structures. rsc.org

One practical application involves a Mannich-type reaction between an N-tosyl imine and a chiral Ni(II) complex of glycine. rsc.org This reaction, catalyzed by a base like triethylamine (B128534) (Et₃N), proceeds with high stereoselectivity. The resulting complex can then be decomposed with acid to yield the desired syn-α,β-diamino acid. rsc.org This two-step approach is general and can be adapted for large-scale preparation. rsc.org Such methodologies are crucial for accessing complex, unprotected diamino acids, which remain a significant synthetic challenge. nih.gov

Protecting Group Strategies for Polyfunctional Compounds

The synthesis of polyfunctional compounds, including complex amino acids and peptides, is critically dependent on the use of protecting groups. nih.govresearchgate.net These groups temporarily mask reactive functionalities such as amines, carboxylic acids, and alcohols, preventing them from participating in unwanted side reactions during the synthetic sequence. nih.govjocpr.com

For a molecule with multiple reactive sites, such as this compound, a successful synthetic strategy relies on the concept of orthogonality . jocpr.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. iris-biotech.de

The most common orthogonal combination in peptide synthesis is the Fmoc/tBu pair. iris-biotech.de

Amino Group Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect α-amino groups. It is stable under acidic and neutral conditions but is readily cleaved by a base, typically piperidine. iris-biotech.deresearchgate.net The tert-butyloxycarbonyl (Boc) group is an alternative that is labile under acidic conditions. researchgate.net

Carboxylic Acid and Hydroxyl Group Protection : The tert-butyl (tBu) group is commonly used to protect the side-chain carboxyl groups of aspartic and glutamic acid, as well as the hydroxyl groups of serine and threonine. iris-biotech.de It is stable to the basic conditions used to remove Fmoc but is cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de

By employing an orthogonal protecting group strategy, chemists can precisely control the reaction sequence, enabling the construction of complex molecules with multiple functional groups. jocpr.com

Table 3: Common Orthogonal Protecting Groups in Polyfunctional Amino Acid Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) | iris-biotech.deresearchgate.net |

| tert-Butyloxycarbonyl | Boc | Amine | Acid (e.g., TFA) | researchgate.netresearchgate.net |

| tert-Butyl | tBu | Carboxylic Acid, Alcohol | Strong Acid (e.g., TFA) | researchgate.netiris-biotech.de |

| Benzyl | Bn | Carboxylic Acid | Hydrogenolysis | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,7 Diamino 7 Iminoheptanoic Acid

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway AnalysisNo specific research findings or data tables for 2,7-Diamino-7-iminoheptanoic acid are available.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. By inducing fragmentation of a selected precursor ion (the protonated molecule, [M+H]⁺) and analyzing the resulting product ions, a detailed structural fingerprint can be obtained. The fragmentation pattern is largely dictated by the guanidino group, which is characteristic of arginine and its analogues. researchgate.netrsc.org

In positive ion mode, the protonated molecule would be subjected to collision-induced dissociation (CID). The resulting spectrum is expected to be complex, with characteristic cleavages occurring at the highly basic guanidino group and along the aliphatic chain. researchgate.net Derivatization of the guanidino group with reagents like acetylacetone (B45752) can be employed to alter fragmentation pathways, potentially yielding more complete sequence information for peptides containing this residue. tamu.edu

Key fragmentation pathways anticipated for this compound are derived from studies on similar guanidino compounds: nih.govresearchgate.netacs.org

Neutral Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Neutral Loss of Guanidine or its Fragments: The guanidino group can be lost as a neutral fragment of 43 Da (CN₂H₃) or 59 Da (CH₅N₃). This is a hallmark of arginine-containing compounds. researchgate.net

Cleavage of the Heptanoic Acid Backbone: Fragmentation along the alkyl chain would produce a series of ions corresponding to the loss of CH₂ groups, helping to confirm the length of the carbon chain.

Formation of Acylium Ions: Loss of the side chain can result in the formation of a stable acylium ion, [M-C₅H₁₂N₃]⁺. ucalgary.ca

| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Identity/Neutral Loss | Supporting Rationale |

|---|---|---|---|

| 174.13 | 157.10 | [M+H-NH₃]⁺ | Loss of ammonia from the α-amino group. |

| 174.13 | 131.11 | [M+H-C(NH)(NH₂)]⁺ | Loss of a guanidino fragment. |

| 174.13 | 115.09 | [M+H-CH₅N₃]⁺ | Characteristic neutral loss of guanidine. researchgate.net |

| 174.13 | 70.06 | C₄H₈N⁺ | Common fragment ion for arginine and its derivatives. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While a crystal structure for this compound has not been reported, the structure of the closely related L-arginine has been solved from powder X-ray diffraction data and, more recently, by 3D electron diffraction. rsc.orgnih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction byproducts, starting materials, or other components in a complex mixture, as well as for assessing its purity.

Due to its high polarity and ionic nature, this compound is challenging to retain on traditional reversed-phase (RP) C18 columns. auroraprosci.commyfoodresearch.com Several HPLC strategies are suitable for analyzing this type of polar, basic compound:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. This mode is ideal for retaining and separating very polar compounds that show little or no retention in reversed-phase.

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms. A mixed-mode reversed-phase/strong cation-exchange column could effectively retain the positively charged guanidinium (B1211019) group. helixchrom.com

Ion-Pairing Reversed-Phase HPLC: Adding an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on a C18 column.

Derivatization: Pre- or post-column derivatization with a chromophoric or fluorophoric reagent like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection by UV/Vis or fluorescence detectors, as the native compound lacks a strong chromophore. myfoodresearch.comliberty.edu

Detection is typically achieved using a mass spectrometer (MS), which provides both high sensitivity and structural confirmation, or a UV/Vis detector set to a low wavelength (~210 nm) to detect the carboxyl group. sielc.com

| HPLC Mode | Typical Column | Mobile Phase Principle | Advantages |

|---|---|---|---|

| HILIC | Amide, Silica, or other polar phase | High organic (e.g., >80% acetonitrile) with aqueous buffer. | Excellent retention for highly polar analytes. helixchrom.com |

| Mixed-Mode | C18 with embedded cation-exchange groups | Acetonitrile/water with buffer (e.g., ammonium (B1175870) formate). | Dual retention mechanism for enhanced selectivity. helixchrom.com |

| Ion-Pair RP | C18, C8 | Acetonitrile/water with ion-pairing agent (e.g., TFA). | Utilizes standard RP columns. |

Direct analysis of this compound by gas chromatography is not feasible due to its high polarity, zwitterionic nature, and lack of volatility. sigmaaldrich.comthermofisher.com Therefore, chemical derivatization is a mandatory prerequisite to block the polar functional groups (-COOH, -NH₂, guanidino) and increase volatility. mdpi.comresearchgate.net A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester) by reacting with an alcohol in acidic conditions.

Acylation/Silylation: The amino and guanidino groups are derivatized, for example, by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) or by silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov

Once derivatized, the compound can be analyzed by comprehensive two-dimensional gas chromatography coupled to a time-of-flight mass spectrometer (GCxGC-TOF/MS). This advanced technique offers significant advantages for analyzing complex mixtures:

GCxGC: Provides greatly enhanced separation capacity by subjecting the effluent from a primary GC column to a second, orthogonal separation on a different column. This is invaluable for resolving the target analyte from a complex sample matrix.

TOF/MS: Offers very fast data acquisition rates, which are necessary to capture the very narrow peaks (100-200 ms) generated by GCxGC. It also provides high-resolution mass spectra, aiding in the confident identification of the derivatized analyte based on its accurate mass and isotopic pattern.

This powerful combination is particularly well-suited for metabolomic studies or the analysis of trace levels of the compound in complex biological or environmental samples.

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | Two-step: Esterification (e.g., HCl in Methanol) followed by Silylation (e.g., MSTFA). | Increase volatility and thermal stability. thermofisher.comresearchgate.net |

| 2. 1st Dimension Separation | Non-polar column (e.g., DB-5ms). | Separation based primarily on boiling point. |

| 3. 2nd Dimension Separation | Polar column (e.g., DB-17ms). | Orthogonal separation based on polarity. |

| 4. Detection | Time-of-Flight Mass Spectrometry (TOF/MS). | High-speed acquisition and high mass accuracy for identification. |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| L-arginine |

| Acetylacetone |

| Ammonia |

| Guanidine |

| Trifluoroacetic acid (TFA) |

| o-Phthalaldehyde (OPA) |

| Acetonitrile |

| Methanol |

| Pentafluoropropionic anhydride (PFPA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Biomolecular Interactions and Supramolecular Assembly Excluding Human Clinical Data

Enzymatic Recognition and Substrate Specificity in Model Systems

Interactions with Aminotransferases and Dehydrogenases

The specific interactions of 2,7-diamino-7-iminoheptanoic acid with aminotransferases and dehydrogenases are not extensively detailed in publicly available literature. However, the molecule's structure allows for predictions about its potential as a substrate or inhibitor based on the known mechanisms of these enzymes. Aminotransferases catalyze the transfer of an amino group, and their active sites recognize the alpha-amino acid moiety. The specificity is determined by the binding pocket's ability to accommodate the amino acid's side chain. Dehydrogenases catalyze oxidation-reduction reactions, and their interaction would depend on the presence of a suitable functional group on the substrate that can be oxidized or reduced.

| Enzyme Class | Key Molecular Features for Recognition | Potential Interaction with this compound |

| Aminotransferases | α-amino group, α-carboxyl group, side-chain binding pocket. | The α-amino acid structure is a primary recognition motif. The heptanoic side chain with the terminal imino group must be accommodated by the specificity pocket, potentially making it a substrate or a competitive inhibitor. |

| Dehydrogenases | Presence of an oxidizable/reducible functional group, cofactor binding site. | The α-amino group could be a target for oxidative deamination. The imino group presents another potential, though less common, site for dehydrogenase activity. |

Role in Non-Ribosomal Peptide Synthesis Analogues

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a diverse array of peptides, often incorporating non-proteinogenic amino acids. uzh.chresearchgate.net These enzymes function as an assembly line, with each module responsible for recognizing, activating, and adding a specific amino acid to the growing peptide chain. uzh.chnih.gov The core of this specificity lies within the adenylation (A) domain of each module, which selects and activates a specific amino acid via an aminoacyl-adenylate intermediate. uzh.chnih.govbeilstein-journals.org

The unique structure of this compound makes it a candidate for incorporation into novel peptide analogues using NRPS machinery. As NRPSs are known to utilize hundreds of different non-proteinogenic amino acids, it is conceivable that an existing or engineered A-domain could recognize and activate this compound. uzh.ch The incorporation of such a residue would introduce a long, flexible side chain with a cationic imino group, significantly influencing the resulting peptide's structure and potential biological activity. The process involves the A-domain selecting the amino acid, the peptidyl carrier protein (PCP) or thiolation (T) domain tethering the activated acid, and the condensation (C) domain forming the peptide bond. nih.govbeilstein-journals.orgnih.gov The final peptide is typically released by a thioesterase (TE) domain, which can also catalyze cyclization. uzh.chnih.gov The ability to engineer NRPS modules offers a pathway to create hybrid peptides with tailored properties by incorporating unconventional building blocks like this compound. nih.gov

| NRPS Domain | Function in Peptide Synthesis | Potential Role for this compound |

| Adenylation (A) Domain | Recognizes and activates a specific amino acid with ATP. nih.govbeilstein-journals.org | The A-domain's binding pocket would need to accommodate the unique side chain. Its specificity dictates whether the amino acid is accepted. |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently binds the activated amino acid via a phosphopantetheine arm. uzh.chbeilstein-journals.org | Tethers the activated this compound for subsequent peptide bond formation. |

| Condensation (C) Domain | Catalyzes peptide bond formation between the upstream and downstream amino acids. nih.gov | Forms a peptide bond involving the α-amino group of this compound. |

| Thioesterase (TE) Domain | Releases the final peptide from the synthetase, often with cyclization. uzh.ch | Would release a peptide chain containing the incorporated this compound residue. |

Interactions with Nucleic Acid Analogues and Nucleotides

The structure of this compound, featuring two basic groups (a primary amine and an imino group), suggests a strong capacity for interaction with negatively charged molecules like nucleic acids and nucleotides. At physiological pH, these basic groups would be protonated, conferring a net positive charge on the molecule. This charge would drive favorable electrostatic interactions with the anionic phosphate (B84403) backbone of DNA and RNA.

Beyond non-specific electrostatic attraction, the potential for more specific interactions exists. The amino and imino groups can act as hydrogen bond donors, allowing for the formation of specific hydrogen bonds with the phosphate groups or the heterocyclic bases of the nucleic acids. This type of interaction is fundamental in the recognition of biomolecules. For instance, the binding of amino acids to supramolecular receptors is often stabilized by a combination of hydrophobic effects and attractive ion-dipole or hydrogen bonding interactions between the amino acid's ammonium (B1175870) group and the receptor. mdpi.com Similarly, the cationic groups of this compound could interact with the phosphate groups of nucleotides such as ATP, potentially influencing processes that depend on nucleotide binding.

Self-Assembly Properties and Formation of Supramolecular Structures

The self-assembly of amino acids and their derivatives into ordered nanostructures is a process driven by a variety of non-covalent interactions, including hydrogen bonds, electrostatic forces, hydrophobic interactions, and π–π stacking. nih.gov These simple building blocks can form complex supramolecular assemblies, and their inherent chirality can play a critical role in the final structure. nih.govnih.govresearchgate.net Aromatic amino acids, in particular, have been noted for their ability to form a wide range of nanostructures. nih.gov

Directed Molecular Self-Assembly in Peptide Mimetics

Incorporating a non-canonical amino acid like this compound into a peptide sequence (creating a peptide mimetic) can profoundly influence its self-assembly behavior. The molecule's structure introduces a unique combination of a long, hydrophobic alkyl chain and a charged, hydrophilic imino headgroup. This amphiphilic character is a key driver for self-assembly in aqueous environments.

The interplay between the hydrophobic forces of the heptanoic chains and the electrostatic repulsion and hydrogen bonding capabilities of the headgroups would direct the formation of specific supramolecular structures, such as nanofibers, nanoribbons, or hydrogels. The final morphology of these assemblies can be controlled by altering experimental conditions, providing a method to engineer functional biomaterials from the bottom up. nih.govresearchgate.net

Influence of Amino and Imino Groups on Assembly Architectures

The amino and imino groups are central to defining the architecture of supramolecular structures formed by this compound or its peptide derivatives. The α-amino group is crucial for forming the hydrogen-bonded backbone of peptide structures, such as β-sheets.

The terminal imino group, along with the α-amino group, significantly impacts the assembly due to its charge and hydrogen-bonding potential. The use of amine groups as anchors for creating self-assembled monolayers (SAMs) on surfaces like gold is well-established. acs.org In these systems, the amine group provides a defined contact point. acs.org In a supramolecular assembly of peptides containing this compound, the terminal imino group would likely be located at the interface with the aqueous solvent, where its positive charge and hydrogen bonding capacity would influence the packing, solubility, and surface properties of the resulting nanostructure. The presence of multiple interaction sites within the molecule, including the amino and imino groups, allows for the formation of well-defined and stable assemblies through a network of non-covalent bonds. nih.govrsc.org

| Functional Group | Type of Interaction | Influence on Supramolecular Architecture |

| α-Amino Group | Hydrogen Bonding, Electrostatic (if protonated) | Participates in the formation of the core peptide backbone structure (e.g., β-sheets); contributes to overall charge. |

| Imino Group | Hydrogen Bonding, Electrostatic (if protonated) | Acts as a key interaction site at the terminus of the side chain, influencing intermolecular spacing and mediating interactions with the solvent or other charged molecules. |

| Heptanoic Chain | Hydrophobic Interactions, Van der Waals forces | Drives the aggregation of molecules to minimize contact with water, forming the core of assemblies like micelles or nanofibers. nih.gov |

Advanced Materials and Catalyst Applications

Utilization as Building Blocks for Polymer Synthesis

No research articles, patents, or other scientific publications were found that describe the use of 2,7-Diamino-7-iminoheptanoic acid as a monomer or building block for the synthesis of polymers.

There is no available data on the incorporation of this compound into polymeric scaffolds for any research application.

While the field of bio-inspired materials often utilizes amino acids and their derivatives, no literature specifically mentions the use of this compound in the development of such materials.

Design of Chiral Ligands and Organocatalysts

No studies were identified that explore the design or synthesis of chiral ligands or organocatalysts derived from this compound.

Consequently, there is no information regarding the application of any such chiral ligands or organocatalysts in the field of asymmetric synthesis.

No data exists on the catalytic activity of this compound or its derivatives in any organic transformations.

Future Research Trajectories and Broader Academic Impact

Exploration of New Synthetic Pathways for Complex Polyamines

The synthesis of complex, non-proteinogenic amino acids and polyamine analogues like 2,7-Diamino-7-iminoheptanoic acid is a formidable challenge that drives innovation in organic chemistry. While naturally derived from plants such as Indigofera spicata, developing robust laboratory syntheses is crucial for producing analogues and enabling broader research. evitachem.com Future investigations will likely focus on creating novel and efficient synthetic routes that allow for precise control over stereochemistry and functional group placement.

Current methods for polyamine synthesis, such as alkylation, acylation, and multicomponent reactions like the Ugi reaction, provide a foundational toolkit. mdpi.comthieme-connect.com However, the specific imine functionality within this compound requires specialized approaches. Future pathways could involve the regioselective protection of amino groups, followed by controlled oxidation or condensation to form the imine. mdpi.com Solid-phase synthesis techniques, which have seen recent developments, could also be adapted to build complex polyamine structures like this one on a polymer support, facilitating purification and diversification. thieme-connect.com The development of such methods would not only provide access to this compound and its derivatives but also contribute new strategies to the broader field of complex molecule synthesis.

Table 1: Potential Synthetic Methodologies for Polyamines and Derivatives

| Synthetic Method | Description | Potential Application for this compound |

|---|---|---|

| N-Alkylation | Extension of an amine chain via reaction with haloalkanes, often requiring protective groups to ensure regioselectivity. thieme-connect.com | Building the seven-carbon backbone by sequentially adding carbon units to a smaller amine precursor. |

| Reductive Amination | Formation of an amine via the reduction of an imine, which is formed from an aldehyde or ketone and an amine. | Introducing the amino groups at positions 2 and 7 of the heptanoic acid chain. |

| Ugi Reaction | A one-pot, multicomponent reaction that can rapidly generate diverse α-acylamino amides, which can be further modified. mdpi.com | Rapid assembly of a core structure that can be elaborated into the final target molecule. |

| Mitsunobu Reaction | A versatile method for converting alcohols to a variety of functional groups, including amines, using an azodicarboxylate and a phosphine. thieme-connect.com | Introducing the C-2 amino group with stereochemical control onto a hydroxy-heptanoic acid scaffold. |

Advancements in Computational Prediction of Molecular Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level, accelerating research and guiding experimental design. longdom.org For a molecule like this compound, computational methods are invaluable for exploring its conformational landscape, electronic properties, and potential interactions with biological systems. stmjournals.com

Future research will leverage advanced computational models to gain deeper insights. Molecular Dynamics (MD) simulations can predict the dynamic behavior and stable conformations of the molecule in different environments, such as in aqueous solution or near a protein surface. stmjournals.com Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach, providing high-accuracy calculations for the reactive imine and amino groups while treating the rest of the molecule with more efficient classical mechanics. stmjournals.com Furthermore, the rise of machine learning and deep learning in molecular modeling can be used to predict a wide range of properties, from binding affinities to spectroscopic signatures, with unprecedented speed. numberanalytics.commit.edu These in silico studies can guide the synthesis of new derivatives with tailored properties and help elucidate the structural basis of the compound's known biological activities.

Table 2: Computational Methods and Their Application

| Computational Technique | Purpose | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. longdom.org | Predicting preferred 3D conformations, flexibility, and interactions with solvent molecules. |

| Quantum Mechanics (QM) | Provides highly accurate calculations of electronic structure and properties based on the principles of quantum physics. stmjournals.com | Elucidating the reactivity of the imine group and the acidity of the carboxylic acid. |

| Molecular Docking | Predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein. longdom.org | Identifying potential protein targets and predicting binding modes to understand its biological function. |

| Machine Learning (ML) Models | Uses algorithms to analyze large datasets and predict molecular properties without explicit simulation. numberanalytics.com | Rapidly screening virtual libraries of derivatives for desired properties like improved binding affinity or reduced toxicity. |

Discovery of Novel Biochemical Interactions in in vitro or in silico Systems

The biological activity of this compound (indospicine) is primarily known for its hepatotoxicity, which is thought to stem from its interference with arginine metabolism. Understanding the full spectrum of its biochemical interactions is a critical area for future research. Polyamines, as a class, are known to interact with negatively charged macromolecules like DNA and RNA and are involved in a vast array of cellular processes, including cell growth and proliferation. nih.gov

The exploration of these interactions can be significantly advanced through a combination of in vitro and in silico techniques. In silico methods, such as molecular docking and virtual screening, can identify potential protein targets by computationally fitting the molecule into the binding sites of known protein structures. tandfonline.comnih.gov These computational hypotheses can then be tested experimentally. In vitro assays, such as surface plasmon resonance or isothermal titration calorimetry, can quantify the binding affinity of the compound to purified proteins or nucleic acids. acs.org Furthermore, competitive binding studies can elucidate the specific binding sites, for instance, by observing whether the compound displaces known DNA intercalators or groove binders. acs.org Such studies could uncover novel mechanisms of action and potentially identify new therapeutic applications or better understand its toxicity profile.

Table 3: Methods for Investigating Biochemical Interactions

| Method Type | Technique | Information Gained |

|---|---|---|

| In Silico | Molecular Docking | Prediction of binding poses and affinity for specific protein targets (e.g., enzymes in the urea (B33335) cycle). tandfonline.com |

| In Silico | ADMET Prediction | Computational estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. tandfonline.com |

| In Vitro | DNA/HSA Binding Assays | Experimental measurement of binding affinity and mode of interaction with macromolecules like DNA and Human Serum Albumin (HSA). acs.org |

| In Vitro | Enzyme Inhibition Assays | Quantifying the inhibitory effect on specific enzymes to confirm computational predictions and elucidate mechanisms of toxicity or activity. |

Innovation in Bio-Inspired Material Science Applications

Bio-inspired materials science seeks to create novel materials by mimicking the structures and functions found in nature. biomimicryinnovationlab.cominspenet.com Natural polyamines are integral to complex biological processes like biomineralization, where they can direct the formation of inorganic structures. The unique polyfunctional structure of this compound makes it an intriguing candidate for the development of new functional materials.

The presence of multiple amine groups, an imine, and a carboxylic acid offers several handles for polymerization and cross-linking. Researchers could explore using this compound as a monomer or a cross-linking agent to create novel hydrogels or polymers. These materials could exhibit interesting properties, such as pH-responsiveness, due to the ionizable amino and carboxyl groups. Inspired by how geckos' feet adhere to surfaces or how mussels bind to rocks, the functional groups on this molecule could be leveraged to create advanced adhesives or coatings. news-medical.net For instance, the amino groups could form strong bonds with surfaces, a principle used in many bio-adhesives. The development of materials from this and related compounds could lead to innovations in biomedicine, such as scaffolds for tissue engineering or novel drug delivery systems. news-medical.netbiomimicry.org.nz

Table 4: Bio-Inspired Material Concepts

| Bio-Inspired Concept | Natural Example | Potential Application of this compound |

|---|---|---|

| Self-Healing Materials | Blood clotting, tissue regeneration | Incorporation into polymers where the functional groups can form reversible bonds, allowing the material to repair damage. numberanalytics.com |

| Biomimetic Adhesives | Mussel adhesive proteins | Use as a surface coating or additive where its functional groups promote strong adhesion to wet or dry surfaces. |

| Structured Hydrogels | Extracellular matrix | As a cross-linker to create hydrogels with controlled porosity and mechanical properties for tissue engineering scaffolds. news-medical.net |

| Self-Assembling Materials | DNA origami, protein folding | Designing derivatives that can self-assemble into ordered nanostructures through controlled intermolecular interactions. |

Contribution to the Design of Next-Generation Chemical Entities and Catalysts

The rational design of new catalysts is essential for developing sustainable and efficient chemical processes. mdpi.com The structure of this compound, with its multiple nitrogen-containing functional groups and a chiral center at the C-2 position, suggests its potential use as a ligand in organometallic chemistry and catalysis.

Future research could focus on synthesizing coordination complexes where the compound acts as a multidentate ligand, binding to a metal center through its amino and imino nitrogen atoms. The specific geometry and electronic environment created by the ligand around the metal ion could lead to novel catalytic activity. For example, such complexes could be screened as catalysts for asymmetric reactions, where the inherent chirality of the ligand could be used to produce a specific stereoisomer of a product. The design of new catalysts often involves creating a well-defined active site, and this compound could serve as a scaffold to build such sites. rsc.orgacs.org By modifying the carbon backbone or the functional groups, a library of ligands could be generated and tested, contributing to the development of next-generation catalysts for applications ranging from pharmaceutical synthesis to green chemistry. aau.edu

Table 5: Strategies in Catalyst Design

| Design Strategy | Description | Potential Role of this compound |

|---|---|---|

| Ligand Development | Creating organic molecules that bind to metal ions to control their reactivity, selectivity, and stability. | Acting as a chiral, multidentate ligand for transition metals to create novel asymmetric catalysts. |

| Heterogeneous Catalysis | Anchoring catalytic species to a solid support to facilitate separation and reuse. mdpi.com | Immobilizing its metal complexes onto a solid support for use in flow chemistry or industrial processes. |

| Biocatalyst Engineering | Modifying enzymes to perform new chemical transformations. rsc.org | Use as a synthetic building block to create unnatural amino acids for incorporation into designer enzymes. |

| Organocatalysis | The use of small organic molecules, free of metals, to catalyze chemical reactions. | As a chiral catalyst itself, using its amino and carboxylic acid groups to activate substrates in reactions like aldol (B89426) or Michael additions. |

Q & A

Q. How can researchers comply with regulatory standards when reporting synthetic methods for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.